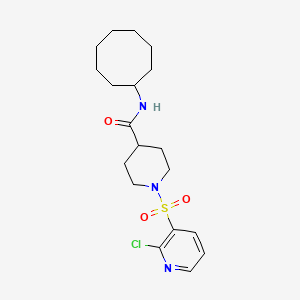

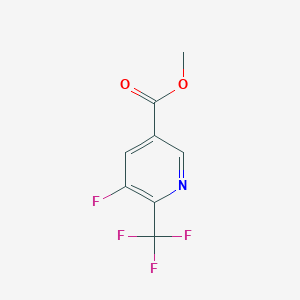

![molecular formula C10H12BrN3 B2557791 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1549360-60-2](/img/structure/B2557791.png)

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 2305255-98-3 . It has a molecular weight of 239.11 . The IUPAC name for this compound is 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine .

Synthesis Analysis

Imidazo[1,2-a]pyridine analogues have been synthesized using various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.11 . The IUPAC name for this compound is 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine . The InChI code for this compound is 1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine and related compounds are primarily utilized in the field of medicinal chemistry. For instance, Schmid, Schühle, and Austel (2006) detailed a convenient synthesis method for related 3-aminomethyl-5-imino-2,3-dihydroimidazo[1,2-a]pyridines, which are useful in the search for small molecules adaptable to the three-dimensional binding sites of biological targets, such as in drug discovery (Schmid, Schühle, & Austel, 2006). Additionally, Sanghavi, Sriram, Kumari, and Kapadiya (2022) reported on the use of related compounds in the pharmaceutical industry for the synthesis of active agents, highlighting their role in palladium-catalyzed Suzuki–Miyaura borylation reactions (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Chemical Synthesis and Versatile Applications

Liu et al. (2019) synthesized N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, demonstrating the versatility of these compounds in chemical synthesis and their potential transfer to other chemical skeletons (Liu et al., 2019). This indicates the broad utility of such compounds in the development of new chemical entities.

Anti-Viral and Anti-Cancer Properties

Chen et al. (2011) explored derivatives of similar compounds for their anti-hepatitis B virus (HBV) activity, revealing the potential of these compounds in antiviral therapies (Chen et al., 2011). Additionally, related imidazo[1,2-a]pyridines have been synthesized with potential anti-cancer properties, as described by Starrett et al. (1989), who synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents with cytotoxic properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Advanced Material Synthesis

These compounds are also notable in the synthesis of advanced materials. For example, Yakovenko et al. (2020) discussed the synthesis of derivatives including imidazo[1,2-a]pyrazolo[3,4-e]pyridines, demonstrating their application in the creation of novel materials (Yakovenko et al., 2020).

Orientations Futures

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine” and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of TB .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical Pathways

Propriétés

IUPAC Name |

6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-3-8-9(12)14-5-7(11)4-6(2)10(14)13-8/h4-5H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBBVMQMPYRALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=C(C2=N1)C)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

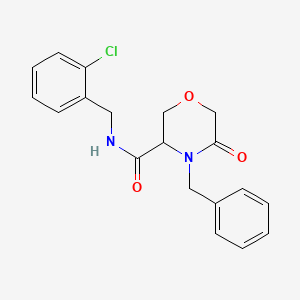

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)

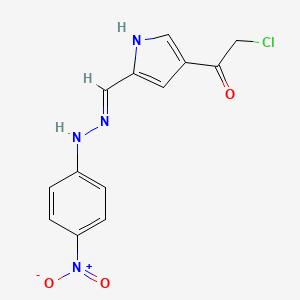

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)

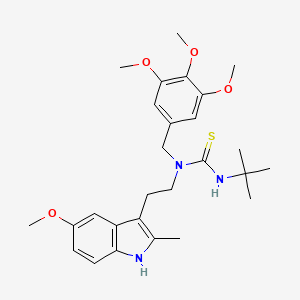

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2557715.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557717.png)

![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)

![N-(2-cyclohex-1-en-1-ylethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2557721.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane](/img/structure/B2557722.png)

![6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2557726.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557731.png)